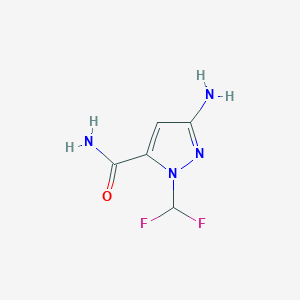

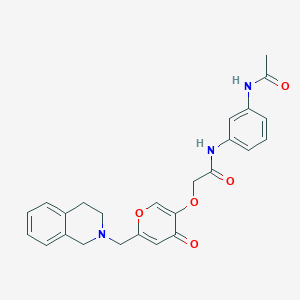

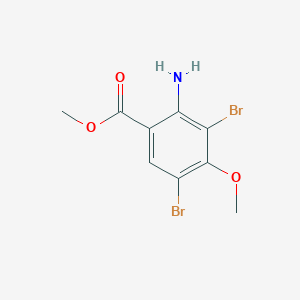

![molecular formula C15H17N3O2S B2980301 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-61-0](/img/structure/B2980301.png)

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Anticonvulsant and Antimicrobial Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities. Among the derivatives, PTQ-03 and ETQ-03 exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. The compounds PTQ-04 and NTQ-01 showed potent anticonvulsant activity, indicating the potential for medical applications in treating infections and convulsions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Enantioselective Synthesis

Sun et al. (2007) described the CuI/bis(oxazoline)-catalyzed enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, leading to highly functionalized dihydropyridines with excellent enantioselectivity. This process underscores the compound's role in the synthesis of complex molecules with potential pharmaceutical applications (Sun, Yu, Ding, & Ma, 2007).

Antioxidant Activity

Salem, Farhat, Errayes, and Madkour (2015) utilized a tetrahydropyrimidine derivative to synthesize novel fused heterocyclic compounds, including thiazolopyrimidines and pyrimidoquinazolines, characterized by their IR, NMR, and mass spectral data. The compounds were investigated for their antioxidant activities, demonstrating the potential for therapeutic use in oxidative stress-related conditions (Salem, Farhat, Errayes, & Madkour, 2015).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized new quinazoline derivatives with Schiff bases and evaluated them for anti-inflammatory and analgesic activities. This research highlights the compound's utility in developing new treatments for inflammation and pain management (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Antitumor Activity

Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some derivatives showed remarkable broad-spectrum antitumor activity, indicating the compound's relevance in cancer research (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Propiedades

IUPAC Name |

3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-13-7-3-8-17(13)9-4-10-18-14(20)11-5-1-2-6-12(11)16-15(18)21/h1-2,5-6H,3-4,7-10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRYVWRIWBGHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

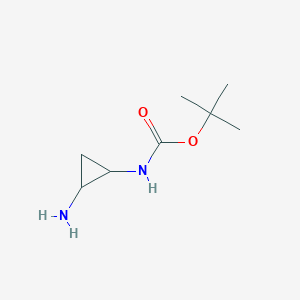

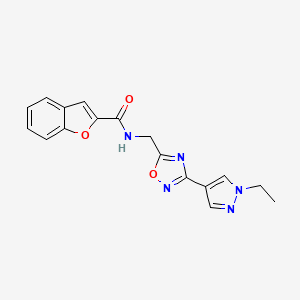

![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)

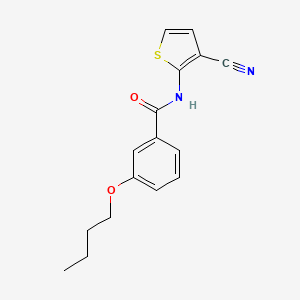

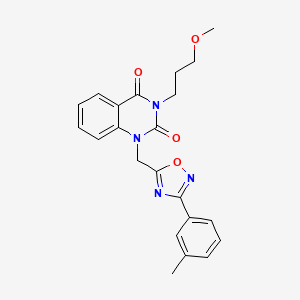

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)

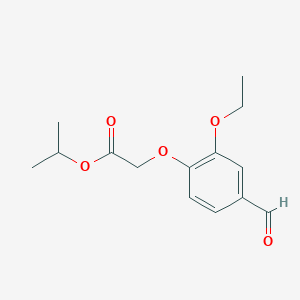

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

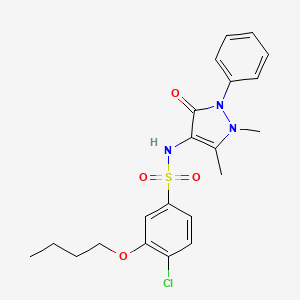

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)